molecular formula C11H14N2O4 B15141199 Felbamate-d5

Felbamate-d5

Cat. No.: B15141199
M. Wt: 243.27 g/mol
InChI Key: WKGXYQFOCVYPAC-RALIUCGRSA-N
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Description

Felbamate-d5 is a deuterated form of felbamate, an anticonvulsant drug used primarily in the treatment of epilepsy. The deuterium atoms in this compound replace the hydrogen atoms in the parent compound, felbamate, which can help in studying the pharmacokinetics and metabolic pathways of the drug. Felbamate itself is known for its efficacy in treating partial seizures and Lennox-Gastaut syndrome, a severe form of childhood epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Felbamate-d5 involves the incorporation of deuterium atoms into the felbamate molecule. This can be achieved through various methods, including:

    Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms with deuterium in the presence of a deuterating agent.

    Deuterated Reagents: Using deuterated reagents in the synthesis process can directly introduce deuterium atoms into the felbamate structure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process includes:

Chemical Reactions Analysis

Types of Reactions

Felbamate-d5, like its parent compound, undergoes various chemical reactions, including:

    Oxidation: Felbamate can be oxidized to form various metabolites.

    Reduction: Reduction reactions can also occur, although they are less common.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are possible due to the presence of reactive functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Solvents: Organic solvents such as methanol, ethanol, and acetonitrile are commonly used.

Major Products Formed

The major products formed from these reactions include various metabolites that can be analyzed using techniques like liquid chromatography-mass spectrometry (LC-MS) .

Scientific Research Applications

Felbamate-d5 has several scientific research applications, including:

Comparison with Similar Compounds

Felbamate-d5 can be compared with other anticonvulsant compounds such as:

    Carbamazepine: Another anticonvulsant with a different mechanism of action, primarily affecting sodium channels.

    Valproic Acid: A broad-spectrum anticonvulsant that affects multiple neurotransmitter systems.

    Lamotrigine: Similar to felbamate, it modulates sodium channels but also has effects on glutamate release.

This compound is unique due to its dual action on NMDA and GABA receptors, which provides a broad spectrum of efficacy in treating various types of seizures .

Properties

Molecular Formula

C11H14N2O4

Molecular Weight

243.27 g/mol

IUPAC Name

[3-carbamoyloxy-2-(2,3,4,5,6-pentadeuteriophenyl)propyl] carbamate

InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)/i1D,2D,3D,4D,5D

InChI Key

WKGXYQFOCVYPAC-RALIUCGRSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(COC(=O)N)COC(=O)N)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N

Origin of Product

United States

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